Cytochrome P450 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of sterols in eukaryotes. This enzyme is responsible for removing the 14α-methyl group from sterol precursors like lanosterol, obtusifoliol, and others. [] CYP51 is essential for the formation of ergosterol in fungi and cholesterol in mammals. Due to its conserved nature across different biological kingdoms, CYP51 is a validated target for antifungal agents and a potential target for treating protozoan infections. [, ]
The molecular structures of many CYP51 inhibitors have been determined. For example, the X-ray crystal structures of Aspergillus fumigatus CYP51B in complex with voriconazole and an experimental inhibitor VNI have been solved. [] These structures reveal a conserved overall fold of CYP51 across different kingdoms of life while also highlighting specific differences relevant to the development of species-specific inhibitors. [, , , ]
The primary chemical reaction inhibited by CYP51 inhibitors is the 14α-demethylation of sterol precursors. This reaction involves the removal of a methyl group from the sterol molecule, a crucial step in the biosynthesis of ergosterol in fungi. [, ] CYP51 inhibitors typically act by binding to the heme iron in the active site of the enzyme, preventing substrate binding and blocking the demethylation reaction. [, , ]
CYP51 inhibitors, often azole compounds, bind to the heme group in the active site of CYP51, blocking the enzyme's ability to bind its natural substrate and perform the demethylation reaction. [, , ] This inhibition disrupts the production of ergosterol in fungi, leading to cell membrane dysfunction and ultimately cell death. [, ] The efficacy and selectivity of different inhibitors vary depending on their chemical structure and interactions with the CYP51 binding site. [, ]
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4